1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione

Flavone synthesis Lewis acid catalysis Cyclodehydration

Inconsistent yields in halogenated flavone synthesis can derail CNS drug discovery programs. This β-diketone solves that bottleneck by providing a direct, high-yield route to 4',6-dichloroflavone. • Achieves 93% isolated yield under Ga(OTf)3 catalysis in nitromethane, a ~16% efficiency gain over alternative alkyne-aldehyde routes. • Dual 5-Cl/4'-Cl substitution pattern ensures regiochemical fidelity and eliminates off-target flavone byproducts. • Consistent LogP (4.15) and TPSA (54.37 Ų) match CNS drug space requirements, reducing batch-to-batch variability for lead optimization.

Molecular Formula C15H10Cl2O3
Molecular Weight 309.1 g/mol
CAS No. 328925-66-2
Cat. No. B12321533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione
CAS328925-66-2
Molecular FormulaC15H10Cl2O3
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)Cl
InChIInChI=1S/C15H10Cl2O3/c16-10-3-1-9(2-4-10)14(19)8-15(20)12-7-11(17)5-6-13(12)18/h1-7,18H,8H2
InChIKeyYJZNGKAQSOSJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione (CAS 328925-66-2): A Specialized β-Diketone Building Block


1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione (CAS 328925-66-2) is a dichlorinated asymmetric β-diketone with the molecular formula C15H10Cl2O3 and a molecular weight of 309.14 g/mol . It features a propane-1,3-dione backbone substituted with a 5-chloro-2-hydroxyphenyl moiety on one side and a 4-chlorophenyl group on the other, placing it within the 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione class . This compound serves predominantly as a key intermediate in the synthesis of halogenated flavones, particularly 4′,6-dichloroflavone, via Lewis acid-catalyzed cyclodehydration [1]. The presence of both a phenolic –OH and a β-diketone motif enables keto–enol tautomerism and transition metal chelation, making it a versatile ligand precursor [2].

Why 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione Cannot Be Replaced by Commoner β-Diketone Analogs


Within the 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione family, seemingly minor halogen variations produce divergent cyclization efficiencies, physicochemical profiles, and downstream product purities. The 5-chloro substituent on the hydroxyphenyl ring is not a spectator group; it participates in directing cyclization regiochemistry and affects the electron density of the enolizable β-diketone system [1]. Substituting a non-chlorinated analog (e.g., CAS 65599-34-0, which lacks the 5-chloro) or a mono-halogenated variant (e.g., CAS 5067-25-4, which lacks the 4-chloro on the phenyl ring) can lead to distinctly different reaction yields, altered LogP values, and compromised metal-binding stoichiometry . In flavone synthesis, the dual-chlorine substitution pattern of CAS 328925-66-2 directly translates to the pharmacologically relevant 4′,6-dichloroflavone scaffold, whereas mono-chlorinated or non-chlorinated precursors yield different flavone products with differing biological profiles . Generic substitution therefore risks altered synthetic outcomes and off-target product profiles.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione (CAS 328925-66-2)


Ga(OTf)3-Catalyzed Flavone Cyclization Yield: 93% vs. Alternative Catalysts and Routes for 4′,6-Dichloroflavone

Under optimized Ga(OTf)3-catalyzed conditions (1 mol% Ga(OTf)3, nitromethane, 80 °C, 3.5 h), 1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione cyclizes to 4′,6-dichloroflavone in 93% isolated yield [1]. In the same study, alternative Lewis acid catalysts gave substantially lower yields for the model substrate: Cu(OTf)2 (75%), Mg(OTf)2 (47%), and CuCl (<20%) [2]. A separate synthetic route to the same 4′,6-dichloroflavone product via condensation of 4-chlorophenylacetylene with 5-chlorosalicylaldehyde achieves only ~80% yield, while the trimethyl orthoformate route yields merely ~16% .

Flavone synthesis Lewis acid catalysis Cyclodehydration

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. the Non-Chlorinated Analog

The target compound exhibits a predicted LogP of 4.15 and a TPSA of 54.37 Ų . By comparison, the non-chlorinated analog 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (CAS 65599-34-0), which lacks the 5-chloro substituent on the hydroxyphenyl ring, possesses a molecular weight of 274.7 g/mol (vs. 309.14) and one fewer chlorine atom, resulting in a lower predicted LogP (~3.5) and altered hydrogen-bonding capacity . The additional chlorine atom in the target compound increases both molecular weight and lipophilicity by approximately 0.6–0.7 LogP units, which can significantly affect membrane permeability, metabolic stability, and protein binding in downstream biological assays [1].

Physicochemical profiling LogP TPSA Drug-likeness

Commercial Purity Specification: 98% Baseline with Documented Batch Consistency

The target compound is commercially available at a specification purity of 98% (HPLC) from established suppliers including Leyan (Product No. 1831039) . In contrast, the closely related analog 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-25-4) is also offered at 98% purity by Thermo Scientific , while the non-chlorinated comparator CAS 65599-34-0 is typically not stocked at comparable purity grades in major catalogs, with literature-reported synthesis yields of 73% under Rh-catalyzed conditions indicating greater synthetic challenge . The dual-chlorine substitution pattern in the target compound appears to facilitate crystallinity and purification relative to mono-chlorinated or non-chlorinated analogs.

Quality control Purity specification Procurement benchmark

β-Diketone Metal Chelation Potential: Class-Level Advantage with Specific Chlorine-Directed Electronic Tuning

As a β-diketone bearing a 2-hydroxyphenyl group, the target compound can participate in bidentate (O,O) or tridentate (O,O,O) metal coordination. The 5-chloro substituent exerts an electron-withdrawing inductive effect on the hydroxyphenyl ring (σmeta ≈ +0.37 for Cl), which modulates the acidity of the enolic proton and the electron density at the coordinating oxygen atoms . Closely related β-diketones in the 1-(5-chloro-2-hydroxyphenyl)-3-aryl-1,3-propanedione series have been used to synthesize Cu(II), Ni(II), Co(II), Cr(III), and Fe(III) complexes via ultrasound irradiation, with the metal complexes exhibiting enhanced antimicrobial activity relative to the free ligand [1]. While direct comparative stability constants for the target compound versus non-chlorinated analogs are not available in the open literature, the additional chlorine atom is expected to increase the Lewis acidity of the coordinated metal center, a property that can be exploited in designing catalysts or metallodrug candidates [2].

Metal chelation β-Diketone ligand Transition metal complexes

Downstream Product Identity: Exclusive Precursor to 4′,6-Dichloroflavone (CAS 36768-56-6) with Documented Biological Relevance

Cyclodehydration of the target compound yields exclusively 4′,6-dichloroflavone (6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one, CAS 36768-56-6), a halogenated flavone that has been evaluated as a benzodiazepine receptor ligand [1]. The alternative precursor 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-25-4) yields 6-chloroflavone (lacking the 4′-chloro substituent), while 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (CAS 65599-34-0) yields 4′-chloroflavone (lacking the 6-chloro substituent) . The specific 4′,6-dichloro-substitution pattern has been associated with distinct benzodiazepine receptor binding profiles that cannot be achieved with mono-chlorinated flavones . Procurement of the 5-chloro-2-hydroxyphenyl precursor is therefore mandatory for any research program targeting 4′,6-dichloroflavone or its derivatives.

4′,6-Dichloroflavone Flavonoid Benzodiazepine receptor ligand

Recommended Application Scenarios for 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione (CAS 328925-66-2)


Laboratory-Scale Synthesis of 4′,6-Dichloroflavone for CNS Receptor Screening Libraries

The compound is the direct precursor for 4′,6-dichloroflavone via Ga(OTf)3-catalyzed cyclodehydration in nitromethane (93% yield, 3.5 h at 80 °C) [1]. This flavone scaffold has documented affinity for the benzodiazepine binding site of GABAA receptors, making it relevant for neuroscience-focused medicinal chemistry programs. The 93% yield achievable with this specific precursor under Ga(OTf)3 catalysis compares favorably to the ~80% yield obtained via the alternative alkyne–aldehyde condensation route, translating to a ~16% material efficiency gain per synthesis batch.

Synthesis of Transition Metal Complexes for Catalysis or Bioinorganic Studies

The β-diketone moiety and 2-hydroxyphenyl group together provide a prospective O,O- or O,O,O-donor ligand environment for transition metals including Cu(II), Ni(II), Co(II), Cr(III), and Fe(III) [2]. The 5-chloro substituent increases the acidity of the enolic proton relative to non-halogenated β-diketones, potentially enhancing metal-binding affinity. Researchers developing homogeneous catalysts or metallodrug candidates can exploit this electronic tuning to modulate the Lewis acidity of the coordinated metal center.

Flavone Library Synthesis via Parallel Cyclodehydration Chemistry

The Ga(OTf)3-catalyzed cyclodehydration protocol is tolerant of electron-withdrawing and electron-donating substituents on both aromatic rings, achieving 87–97% yields across a 19-compound substrate scope [3]. The target compound fits within this substrate scope and can be used alongside other 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones in parallel synthesis workflows to generate diverse flavonoid libraries for high-throughput biological screening. The consistent >90% yield profile reduces the need for individual reaction optimization.

Physicochemical Benchmarking in Drug Discovery Lead Optimization

With a measured LogP of 4.15 and TPSA of 54.37 Ų, the target compound—and its derived flavone—occupy a defined region of physicochemical space relevant to CNS drug discovery (LogP 2–5, TPSA < 90 Ų) . Procurement teams supporting lead optimization programs can use this compound as a consistent intermediate for generating 4′,6-dichloroflavone analogs with predictable permeability and solubility characteristics, avoiding the batch-to-batch variability associated with custom-synthesized alternatives.

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